molecular formula C5H6ClN3 B1613523 (4-Chloropyrimidin-2-YL)methanamine CAS No. 944902-16-3

(4-Chloropyrimidin-2-YL)methanamine

Cat. No. B1613523
CAS RN: 944902-16-3
M. Wt: 143.57 g/mol
InChI Key: QOOOBFRFSANJDY-UHFFFAOYSA-N
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Description

(4-Chloropyrimidin-2-YL)methanamine , also known by its IUPAC name (4-chloro-2-pyrimidinyl)methanamine hydrochloride , is a chemical compound with the molecular formula C₅H₆ClN₃·HCl . It is a white crystalline powder with a molecular weight of 180.04 g/mol . This compound is commonly used in pharmaceutical research and organic synthesis .


Synthesis Analysis

The synthesis of (4-Chloropyrimidin-2-YL)methanamine involves several steps. One common method is the reaction of 4-chloropyrimidine with ammonia or an amine under appropriate conditions. The resulting product is then typically converted to its hydrochloride salt for stability and handling purposes .


Molecular Structure Analysis

The molecular structure of (4-Chloropyrimidin-2-YL)methanamine consists of a pyrimidine ring with a chlorine atom at the 4-position and an amino group (methanamine) at the 2-position. The hydrochloride salt adds an additional chloride ion. The compound’s structure is crucial for understanding its reactivity and interactions .


Chemical Reactions Analysis

(4-Chloropyrimidin-2-YL)methanamine can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers often modify its structure to create derivatives with specific properties or biological activities. These reactions play a pivotal role in drug discovery and development .


Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data provide insights into its structure .

Mechanism of Action

The precise mechanism of action for (4-Chloropyrimidin-2-YL)methanamine depends on its specific application. In pharmaceutical research, it may act as a precursor for other compounds or directly interact with biological targets. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information .

Future Directions

Research on (4-Chloropyrimidin-2-YL)methanamine continues to explore its applications in drug development, agrochemicals, and materials science. Investigating its derivatives, biological activity, and potential therapeutic uses will guide future directions .

properties

IUPAC Name

(4-chloropyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOOBFRFSANJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625774
Record name 1-(4-Chloropyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944902-16-3
Record name 1-(4-Chloropyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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